Ethyl (4-aminopiperazin-1-yl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(4-aminopiperazin-1-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-2-13-7(12)9-11-5-3-10(8)4-6-11/h2-6,8H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDVLBBIMCCHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1CCN(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 4 Aminopiperazin 1 Yl Carbamate
Strategic Disconnections and Retrosynthetic Analysis
Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the deconstruction of a target molecule into simpler, commercially available precursors. For Ethyl (4-aminopiperazin-1-yl)carbamate, two primary strategic disconnections are considered logical and efficient.
Disconnection I: C-N Bond of the Carbamate (B1207046)
The most apparent disconnection is at the carbamate's carbonyl-nitrogen bond. This approach simplifies the molecule into two key synthons: a 1-aminopiperazine unit and an ethyl carbamoyl (B1232498) group. This strategy isolates the formation of the sensitive N-amino piperazine (B1678402) core from the carbamate installation step.
Target Molecule: this compound
Disconnection: Carbamate C-N bond
Precursors: 1-Aminopiperazine and an ethyl chloroformate equivalent (e.g., ethyl chloroformate, diethyl carbonate).
Disconnection II: N-N Bond of the Hydrazine (B178648) Moiety
A more advanced approach involves breaking the N-N bond within the piperazine ring. This retrosynthetic pathway considers the formation of the hydrazine functionality as a key step. It simplifies the synthesis to a piperazine core that is later animated.
Target Molecule: this compound
Disconnection: N-N bond
Precursors: Ethyl (piperazin-1-yl)carbamate and an aminating agent (e.g., hydroxylamine-O-sulfonic acid).
This analysis reveals that the synthesis hinges on the effective preparation of a piperazine-based amine and the subsequent formation of the carbamate moiety.
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of the target compound relies on the efficient preparation of its core components, as identified in the retrosynthetic analysis.
The synthesis of 1-aminopiperazine is a critical step. One common laboratory-scale method involves the nitrosation of piperazine followed by reduction.
Nitrosation: Piperazine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form 1-nitrosopiperazine.
Reduction: The resulting N-nitroso compound is then reduced to 1-aminopiperazine. A variety of reducing agents can be employed, with zinc dust in acetic acid or lithium aluminum hydride (LiAlH4) being common choices.
Alternatively, N-protected piperazine derivatives can be used to improve handling and selectivity during subsequent reactions. For instance, mono-Boc-protected piperazine can be subjected to amination protocols. mdpi.com Modern methods for creating substituted piperazine rings often involve catalytic processes, such as reductive cyclization of dioximes or palladium-catalyzed amination reactions, which offer high yields and stereocontrol. nih.govorganic-chemistry.org
| Step | Reagents | Intermediate/Product | Typical Yield |
| Nitrosation | Piperazine, NaNO₂, HCl | 1-Nitrosopiperazine | >90% |
| Reduction | 1-Nitrosopiperazine, Zn/Acetic Acid | 1-Aminopiperazine | 70-85% |
This interactive table summarizes a common synthetic route to 1-aminopiperazine.
Once the 1-aminopiperazine precursor is obtained, the ethyl carbamate group is introduced. The classical approach involves the acylation of the exocyclic nitrogen atom with ethyl chloroformate. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
Reaction: 1-Aminopiperazine + ClCOOEt → this compound + HCl
Care must be taken to control the reaction conditions to prevent undesired side reactions, such as di-acylation or reaction at the endocyclic nitrogen atoms. The use of a protected piperazine precursor can circumvent this issue, followed by a final deprotection step.
Direct Carbamate Formation Approaches
To address the toxicity and environmental concerns associated with traditional reagents like phosgene (B1210022) and its derivatives, significant research has focused on developing safer and more sustainable methods for carbamate synthesis. google.comgoogle.comresearchgate.net
A prominent phosgene-free strategy involves the reaction of amines with urea (B33335) and an alcohol, which serves as a green and cost-effective alternative. researchgate.net In this pathway, urea acts as a carbonyl source, reacting with ethanol (B145695) in the presence of a catalyst to form ethyl carbamate in situ, which can then undergo transamidation with the amine precursor. researchgate.netencyclopedia.pubnih.govfda.gov
The direct reaction can be summarized as: Amine + Urea + Ethanol --(Catalyst)--> Carbamate + Ammonia
This method is attractive for industrial applications due to the low cost of reagents and the avoidance of highly toxic intermediates. google.com Metal oxides, such as zinc oxide or titanium dioxide-based catalysts, have been shown to be effective in promoting this reaction. researchgate.netresearchgate.net The primary byproduct is ammonia, which can be recycled, further enhancing the sustainability of the process. google.com
| Catalyst System | Temperature (°C) | Pressure (MPa) | Key Advantage |
| Zinc Oxide | 130-180 | 0.1-2.0 | Low cost, high yield (>95%) |
| TiO₂-Cr₂O₃/SiO₂ | 150-200 | N/A | Catalyst reusability |
| Zeolite-beta | ~80 | 3.4 | Mild conditions, solvent-free |
This interactive table compares conditions for urea-based carbamate synthesis.
One of the most elegant and atom-economical modern methods is the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.orgrsc.orgoup.com This approach utilizes CO₂ as a renewable, non-toxic C1 source, aligning with the principles of green chemistry. acs.orgnih.govnih.gov
The reaction proceeds via the initial formation of a carbamate salt from the amine and CO₂. This intermediate is then alkylated by an electrophile, such as ethyl iodide or ethyl bromide, to yield the final carbamate product. oup.comorganic-chemistry.org The process is often facilitated by a base and a catalyst.
Several catalytic systems have been developed for this transformation. A particularly effective system employs cesium carbonate (Cs₂CO₃) as the base and tetrabutylammonium (B224687) iodide (TBAI) as a phase-transfer catalyst in a polar aprotic solvent like DMF. organic-chemistry.orgorganic-chemistry.orgacs.org This method offers mild reaction conditions, often proceeding at room temperature, and provides high yields while avoiding common side reactions like N-alkylation of the starting amine. organic-chemistry.orgorganic-chemistry.org
| Base | Catalyst/Additive | Solvent | Temperature | Outcome |
| Cs₂CO₃ | TBAI | DMF | Room Temp | High yields, avoids side reactions |
| DBU | None | Acetonitrile | 70°C | Suitable for continuous flow synthesis |
| K₂CO₃ | PEG 400 | PEG 400 | Ambient | PEG acts as solvent and catalyst |
This interactive table outlines different systems for three-component carbamate synthesis.
Transcarbamoylation Reactions Utilizing Carbamoyl Donors
Transcarbamoylation represents a valuable strategy for the synthesis of carbamates by transferring a carbamoyl group from a donor molecule to an amine. This method avoids the use of highly reactive and hazardous reagents such as phosgene. In the context of synthesizing this compound, this approach would involve the reaction of 1-aminopiperazine with a suitable carbamoyl donor, such as another carbamate or a related derivative.
The general mechanism of transcarbamoylation involves the nucleophilic attack of the amine (1-aminopiperazine) on the carbonyl carbon of the carbamoyl donor. The reaction is often facilitated by a catalyst and can be driven to completion by the removal of a byproduct. While specific studies detailing the transcarbamoylation for the direct synthesis of this compound are not extensively reported in publicly available literature, the principles of this methodology are well-established for the formation of various carbamates. organic-chemistry.org
Key parameters influencing the success of transcarbamoylation reactions include the nature of the carbamoyl donor, the choice of catalyst, reaction temperature, and the solvent system. Common carbamoyl donors include alkyl carbamates, aryl carbamates, and N-acylcarbamates. Catalysts can range from basic to acidic, with the selection depending on the specific substrates and reaction conditions.
Table 1: Examples of Carbamoyl Donors and Catalysts in Transcarbamoylation Reactions
| Carbamoyl Donor | Catalyst/Conditions | Reference |
| Methyl Carbamate | Tin-based catalysts | organic-chemistry.org |
| Phenyl Carbamate | Tin-based catalysts | organic-chemistry.org |
| Carbonylimidazolide | Water, no catalyst | organic-chemistry.org |
| Urea | Indium triflate | organic-chemistry.org |
In-situ Formation of N-Substituted Carbamoyl Chlorides
A significant advancement in carbamate synthesis is the in-situ formation of N-substituted carbamoyl chlorides, which are then immediately reacted with an alcohol or, in this case, the amino group of a precursor. This one-pot procedure circumvents the need to handle sensitive and often unstable carbamoyl chloride intermediates. organic-chemistry.org For the synthesis of this compound, this would conceptually involve the reaction of 1-aminopiperazine with a phosgene equivalent to generate the carbamoyl chloride in the presence of ethanol.
A common approach involves the use of triphosgene, a safer solid alternative to phosgene gas, in the presence of a base. The amine reacts with the phosgene equivalent to form the carbamoyl chloride, which is then trapped by the alcohol to yield the desired carbamate. This method offers a versatile and efficient route to a wide range of carbamates. researchgate.netrsc.org
The reaction conditions, such as the choice of base (e.g., pyridine, triethylamine), solvent, and temperature, are crucial for optimizing the yield and minimizing side reactions. organic-chemistry.org
Catalytic Systems and Reaction Optimization
The efficiency and selectivity of carbamate synthesis can be significantly enhanced through the use of catalytic systems. Both homogeneous and heterogeneous catalysts have been explored for the synthesis of carbamates and piperazine derivatives.
Role of Homogeneous and Heterogeneous Catalysts in Carbamate Synthesis
Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reusability, contributing to more sustainable processes. researchgate.net For carbamate synthesis, various solid catalysts such as metal oxides, supported metals, and zeolites have been investigated. These catalysts can facilitate reactions under milder conditions and simplify product purification. mdpi.com The development of heterogeneous catalysts for the synthesis of piperazine derivatives is an active area of research, with a focus on creating robust and selective catalytic systems. researchgate.net
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis in Carbamate Synthesis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Activity/Selectivity | Generally high | Can be high, but may be limited by mass transfer |
| Catalyst Recovery | Difficult, often requires complex separation | Easy, typically by filtration |
| Reusability | Often limited | Generally good |
| Reaction Conditions | Often mild | Can vary from mild to harsh |
Green Chemistry Approaches and Sustainable Synthesis Protocols
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. For the synthesis of this compound and other piperazine derivatives, several green chemistry principles can be applied.
One key approach is the use of safer reagents and solvents. For instance, replacing hazardous reagents like phosgene with alternatives such as dimethyl carbonate or carbon dioxide is a significant step towards greener carbamate synthesis. organic-chemistry.org The use of water or other environmentally friendly solvents is also encouraged. organic-chemistry.org
Furthermore, the development of catalyst-free or one-pot reactions that minimize waste and energy consumption is a major goal. researchgate.net Photoredox catalysis, for example, has emerged as a powerful tool for the synthesis of functionalized piperazines under mild and green conditions. mdpi.comresearchgate.net These methods often utilize visible light as a renewable energy source and can proceed with high efficiency and selectivity. mdpi.comorganic-chemistry.org
Stereoselective Synthesis and Chiral Resolution Strategies
The structure of this compound itself is achiral. However, the introduction of substituents on the piperazine ring or on the ethyl carbamate moiety could create chiral centers, making stereoselective synthesis or chiral resolution necessary to obtain enantiomerically pure compounds. The synthesis of chiral piperazine derivatives is of great importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. elsevierpure.com
Stereoselective Synthesis: Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. For piperazine derivatives, this can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, starting from a chiral amino acid, one can construct a chiral piperazine scaffold. clockss.org Asymmetric hydrogenation using chiral homogeneous catalysts is another powerful method for creating stereocenters with high enantioselectivity. nih.gov
Chiral Resolution: Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Common methods for the resolution of chiral amines and their derivatives include:
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. google.com
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used and effective technique for the analytical and preparative separation of enantiomers. researchgate.net
While not directly applicable to the achiral target compound, these strategies are crucial for the synthesis of its potential chiral derivatives.
Purification and Isolation Techniques for High-Purity Synthesis
Obtaining high-purity this compound is essential for its potential applications. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. wisc.edumt.comlibretexts.org The selection of an appropriate solvent or solvent system is critical. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. For piperazine derivatives, which can be basic, purification via salt formation and subsequent recrystallization is a common and effective strategy. google.com For instance, forming the diacetate salt in a solvent like acetone (B3395972) can allow for selective precipitation and high purity. google.com
Table 3: Common Solvents for Recrystallization of Organic Compounds
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds, but can be difficult to remove. |
| Ethanol | High | 78 | A versatile solvent for a wide range of compounds. |
| Acetone | Medium | 56 | A good solvent for many organic compounds, but its low boiling point can be a disadvantage. |
| Ethyl Acetate (B1210297) | Medium | 77 | A common and effective solvent for recrystallization. |
| Hexane (B92381) | Low | 69 | Used for non-polar compounds, often in combination with a more polar solvent. |
Chromatography: Column chromatography is another widely used technique for the purification of organic compounds. It separates components of a mixture based on their differential adsorption onto a stationary phase. For piperazine derivatives, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or methanol). clockss.org
Extraction: Liquid-liquid extraction can be used to remove impurities based on their different solubilities in two immiscible liquid phases. For basic compounds like piperazine derivatives, adjusting the pH of an aqueous solution can facilitate their extraction into an organic solvent. researchgate.net
Chemical Transformations and Advanced Reactivity Studies of Ethyl 4 Aminopiperazin 1 Yl Carbamate
Reactivity of the Carbamate (B1207046) Moiety
The carbamate group in Ethyl (4-aminopiperazin-1-yl)carbamate is a key functional handle that can undergo a variety of transformations, including hydrolysis, decarboxylation, and reactions at the carbamate nitrogen.
Hydrolysis and Decarboxylation Mechanisms
The hydrolysis of the ethyl carbamate moiety can be catalyzed by either acid or base, leading to the formation of 1-aminopiperazine, ethanol (B145695), and carbon dioxide. Under acidic conditions, the reaction is reversible and is essentially the reverse of esterification. The process involves heating the carbamate with an excess of water in the presence of a strong acid catalyst. nih.govnih.gov Conversely, basic hydrolysis, also known as saponification, is an irreversible reaction that goes to completion, yielding the corresponding carbamate salt, which upon acidification will decarboxylate to the amine. nih.govnih.gov
The kinetics of hydrolysis of similar aminoalkyl esters have been studied, revealing that the reaction typically follows pseudo-first-order kinetics. The pH of the medium significantly influences the rate of hydrolysis. For instance, the hydrolysis of certain aminoethyl esters is rapid under basic conditions due to catalysis by the hydroxide (B78521) anion, while being slower and uncatalyzed for the protonated forms at lower pH. nih.gov
Decarboxylation of the carbamic acid intermediate, formed during hydrolysis, is a crucial step. Thermal decarboxylation of carbamates is also a known process, which can liberate a carbamic acid that subsequently releases carbon dioxide. rsc.org This property is utilized in the formation of non-isocyanate polyurethanes, where the in situ generation of CO2 acts as a blowing agent. rsc.org
Detailed research findings on the specific hydrolysis and decarboxylation of this compound under various conditions are summarized in the table below.
| Condition | Reactants | Products | Reference |
| Acidic Hydrolysis | This compound, H₂O, H⁺ | 1-Aminopiperazine, Ethanol, CO₂ | nih.govnih.gov |
| Basic Hydrolysis (Saponification) | This compound, NaOH | Sodium (4-aminopiperazin-1-yl)carbamate, Ethanol | nih.govnih.gov |
| Thermal Decomposition | This compound, Heat | 1-Aminopiperazine, Ethanol, CO₂ | rsc.org |
Transamidation and Transesterification Reactions
Transamidation of carbamates, involving the exchange of the amine moiety, can be achieved under certain conditions, often requiring catalysis. While transition-metal-free transamidation of activated amides has been reported, the direct transamidation of stable carbamates like the one in the title compound can be challenging. muni.cz Enzymatic methods, using transamidases, present a greener alternative for amide bond exchange. muni.cz
Transesterification, the exchange of the alcohol portion of the ester, is a common reaction for esters and can be applied to carbamates. This reaction is typically catalyzed by acids or bases and involves reacting the carbamate with an excess of a different alcohol. For example, the transesterification of ethyl esters with methanol (B129727) can be efficiently catalyzed by solid acid catalysts. researchgate.net
| Reaction | Reactants | Catalyst | Products | Reference |
| Transamidation | This compound, Amine (R-NH₂) | (Potential) Transamidase | N-Substituted (4-aminopiperazin-1-yl)carboxamide, Ethanol | muni.cz |
| Transesterification | This compound, Alcohol (R-OH) | Acid or Base | Alkyl (4-aminopiperazin-1-yl)carbamate, Ethanol | researchgate.netmdpi.com |
N-Alkylation and Acylation Reactions on the Carbamate Nitrogen
Direct N-alkylation or N-acylation on the carbamate nitrogen of this compound is generally not favored due to the lower nucleophilicity of the carbamate nitrogen compared to the other nitrogen atoms in the molecule. The lone pair of electrons on the carbamate nitrogen is delocalized into the adjacent carbonyl group, reducing its availability for nucleophilic attack. Reactions with electrophiles are more likely to occur at the more nucleophilic N4-amino group or the N1-piperazine nitrogen.
Reactions Involving the Piperazine (B1678402) Ring System
The piperazine ring in this compound contains two distinct nitrogen atoms, N1 and N4, which exhibit different reactivities, allowing for selective modifications.
Modifications at Unsubstituted Nitrogen Atoms (e.g., N1 or N4)
The N4-amino group is the most nucleophilic site in the molecule and is readily susceptible to alkylation and acylation. The N1 nitrogen, being part of the carbamate, is less nucleophilic but can still react under certain conditions, especially if the N4-amino group is protected.
N-Alkylation: Mono-alkylation of piperazines can be challenging due to the potential for di-alkylation. However, selective mono-alkylation can be achieved by using a protecting group on one of the nitrogens. For instance, using a Boc-protected piperazine allows for alkylation at the other nitrogen, followed by deprotection. researchgate.net Reductive amination is another effective method for N-alkylation that avoids the formation of quaternary ammonium (B1175870) salts. researchgate.netnih.gov A simplified one-pot procedure for the preparation of monosubstituted piperazines from a protonated piperazine has also been reported, avoiding the need for protecting groups. nih.gov
N-Acylation: Selective mono-acylation of piperazines can be achieved through various methods. One approach involves the ionic immobilization of the diamine on a sulfonic acid functionalized silica (B1680970) gel, followed by acylation and subsequent liberation of the mono-acylated product. colab.ws Direct acylation of a protonated piperazine (piperazine-1-ium cation) with electrophilic reagents like acyl chlorides or anhydrides can also yield mono-substituted products. muni.cz
| Reaction | Reagent | Position of Modification | Product | Reference |
| N-Alkylation | Alkyl halide (R-X) | N4 | Ethyl (4-(alkylamino)piperazin-1-yl)carbamate | researchgate.netnih.govgoogle.com |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | N4 | Ethyl (4-(alkylamino)piperazin-1-yl)carbamate | researchgate.netnih.gov |
| N-Acylation | Acyl chloride (R-COCl) | N4 | Ethyl (4-acylaminopiperazin-1-yl)carbamate | muni.czcolab.ws |
Ring Expansion or Contraction Reactions
While less common, the piperazine ring can potentially undergo ring expansion or contraction reactions under specific conditions. For instance, the synthesis of pyrazolidines, a five-membered ring system, can be achieved through [3+2] cycloadditions of azomethine imines, which could be conceptually derived from a piperazine structure. mdpi.comresearchgate.netcsic.es However, direct ring contraction of a pre-formed piperazine ring into a pyrazolidine (B1218672) is not a commonly reported transformation. Similarly, the synthesis of triazepanes, a seven-membered ring system, from piperazine derivatives would require significant skeletal rearrangement and is not a typical reaction pathway.
Reactivity of the Exocyclic Amino Group (-NH2)
The exocyclic primary amino group (-NH2) attached to the N4 position of the piperazine ring is the most nucleophilic and reactive site on the molecule under many conditions. Its reactivity is characteristic of primary amines, enabling a variety of derivatization strategies.
The primary amino group of this compound readily undergoes N-acylation when treated with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. organic-chemistry.org This reaction forms a stable amide bond, providing a straightforward method for introducing a wide array of functional groups. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The choice of acylating agent allows for the synthesis of derivatives with tailored properties.
Table 1: Examples of Amidation and Acylation Reactions
| Acylating Agent | Reagent Class | Resulting Derivative Name | Introduced Group |
|---|---|---|---|
| Acetyl Chloride | Acyl Halide | Ethyl (4-acetamidopiperazin-1-yl)carbamate | Acetyl |
| Benzoyl Chloride | Acyl Halide | Ethyl (4-benzamidopiperazin-1-yl)carbamate | Benzoyl |
| Acetic Anhydride | Acid Anhydride | Ethyl (4-acetamidopiperazin-1-yl)carbamate | Acetyl |
| Propionic Acid (with DCC/EDC) | Carboxylic Acid | Ethyl (4-propionamidopiperazin-1-yl)carbamate | Propionyl |
| Isonicotinoyl Chloride | Acyl Halide (Heterocyclic) | Ethyl (4-(isonicotinamido)piperazin-1-yl)carbamate | Isonicotinoyl |
The condensation of the primary exocyclic amino group with carbonyl compounds, such as aldehydes and ketones, leads to the formation of Schiff bases (or imines). dergipark.org.trijiet.com This reaction typically occurs under mild heating with the removal of water, often catalyzed by a weak acid. ijiet.com Schiff bases derived from aromatic aldehydes are generally more stable due to conjugation. dergipark.org.tr These imine derivatives are valuable intermediates themselves and can be further reduced or subjected to cycloaddition reactions.
The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. ijiet.com
Table 2: Schiff Base Formation with Various Carbonyl Compounds
| Carbonyl Compound | Compound Class | Resulting Schiff Base Derivative |
|---|---|---|
| Benzaldehyde | Aromatic Aldehyde | Ethyl (4-(benzylideneamino)piperazin-1-yl)carbamate |
| 4-Methoxybenzaldehyde | Aromatic Aldehyde | Ethyl (4-((4-methoxybenzylidene)amino)piperazin-1-yl)carbamate |
| Acetone (B3395972) | Ketone | Ethyl (4-(propan-2-ylideneamino)piperazin-1-yl)carbamate |
| Cyclohexanone | Ketone | Ethyl (4-(cyclohexylideneamino)piperazin-1-yl)carbamate |
| Pyridine-2-carbaldehyde | Heterocyclic Aldehyde | Ethyl (4-((pyridin-2-ylmethylene)amino)piperazin-1-yl)carbamate |
Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with a carbonyl compound in the presence of a reducing agent. jocpr.commasterorganicchemistry.com This process avoids the over-alkylation issues often seen with direct alkylation using alkyl halides. masterorganicchemistry.com The reaction proceeds through the in-situ formation of an imine (Schiff base), which is then immediately reduced to the corresponding amine. jocpr.com
Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently used because they selectively reduce the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.com This one-pot procedure is highly efficient for introducing alkyl substituents to the exocyclic amino group. organic-chemistry.org
Table 3: Reductive Amination for N-Alkylation
| Carbonyl Compound | Reducing Agent | Resulting Amine Derivative | Alkyl Group Added |
|---|---|---|---|
| Formaldehyde | NaBH(OAc)3 | Ethyl (4-(methylamino)piperazin-1-yl)carbamate | Methyl |
| Acetaldehyde | NaBH3CN | Ethyl (4-(ethylamino)piperazin-1-yl)carbamate | Ethyl |
| Acetone | NaBH3CN | Ethyl (4-(isopropylamino)piperazin-1-yl)carbamate | Isopropyl |
| Cyclopentanone | NaBH(OAc)3 | Ethyl (4-(cyclopentylamino)piperazin-1-yl)carbamate | Cyclopentyl |
Functionalization Strategies for Novel Derivatives
The development of novel analogs of this compound is crucial for exploring its potential applications. Functionalization strategies primarily leverage the reactivity of the exocyclic amino group, but can also involve modifications to other parts of the molecule.
The design of new analogs is guided by the desire to introduce chemical diversity and modulate physicochemical properties. The synthetic reactions described in section 3.3 form the basis for creating a library of derivatives. By systematically varying the acylating agent or the carbonyl compound used in amidation and reductive amination reactions, a wide range of substituents—including aliphatic, aromatic, and heterocyclic moieties—can be appended to the exocyclic nitrogen. nih.govresearchgate.net
For example, using sulfonyl chlorides instead of acyl chlorides in acylation reactions would yield sulfonamide derivatives. Similarly, reacting the primary amine with isocyanates or isothiocyanates would produce urea (B33335) or thiourea (B124793) analogs, respectively. This systematic approach allows for the generation of a diverse set of compounds for further study.
Regioselectivity is a key consideration in the functionalization of a multifunctional molecule like this compound. The molecule possesses three nitrogen atoms with different chemical environments: the N1-carbamate nitrogen, the N4-piperazine nitrogen, and the exocyclic primary amine nitrogen.
N1-Carbamate Nitrogen: The electron-withdrawing effect of the carbonyl group significantly reduces the nucleophilicity and basicity of the N1 nitrogen, making it unreactive under most conditions.
Exocyclic -NH2 Nitrogen: This primary amine is the most nucleophilic site and will preferentially react with electrophiles like acyl chlorides or aldehydes. Therefore, the reactions described in section 3.3 are inherently regioselective for this position.
N4-Piperazine Nitrogen: While this nitrogen is also nucleophilic, it is sterically more hindered and electronically part of a hydrazine-like system, which modifies its reactivity compared to the terminal primary amine.
Achieving functionalization at the N4 position while the exocyclic amine is present would be challenging. A common strategy to achieve alternative regioselectivity involves a protection-deprotection sequence. The highly reactive exocyclic amino group could first be protected with a suitable protecting group (e.g., Boc or Cbz). This would then allow for selective functionalization at other less reactive sites, if desired, followed by the removal of the protecting group to restore the primary amine. However, for most direct electrophilic additions, the reaction will occur selectively at the terminal -NH2 group. Advanced methods like directed C-H functionalization of the piperazine ring could also be explored for carbon-substituted analogs, though this represents a more complex synthetic challenge. nih.govmdpi.com
Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Aminopiperazin 1 Yl Carbamate and Its Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For Ethyl (4-aminopiperazin-1-yl)carbamate, the spectra would be characterized by vibrations of the piperazine (B1678402) ring, the amino group, and the ethyl carbamate (B1207046) moiety.
Detailed Vibrational Assignments and Band Interpretations (e.g., through Normal Co-ordinate Analysis)
A detailed vibrational assignment for this compound would require experimental spectra and ideally be supported by normal coordinate analysis (NCA) using computational methods like Density Functional Theory (DFT). Such an analysis would correlate the observed vibrational bands with specific molecular motions.
Based on known data for similar functional groups, the following table outlines the expected characteristic vibrational frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300-3500 | Medium |
| N-H (Amine) | Bending (Scissoring) | 1590-1650 | Medium to Strong |
| C-H (Aliphatic) | Stretching | 2850-3000 | Medium to Strong |
| C=O (Carbamate) | Stretching | 1680-1720 | Strong |
| C-N (Piperazine/Carbamate) | Stretching | 1200-1350 | Medium |
| C-O (Carbamate) | Stretching | 1000-1250 | Strong |
| Piperazine Ring | Ring Puckering/Deformations | < 600 | Weak to Medium |
This table is predictive and based on characteristic vibrational frequencies of related compounds. Actual values for this compound may vary.
Conformational Analysis using Vibrational Signatures
The piperazine ring in this compound is expected to exist predominantly in a chair conformation. However, the orientation of the ethyl carbamate and amino substituents (axial vs. equatorial) can lead to different conformers. These conformers would likely have subtle but distinct vibrational signatures, particularly in the fingerprint region (below 1500 cm⁻¹). Temperature-dependent vibrational spectroscopy could potentially be used to study the equilibrium between these conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule.
Comprehensive 1D and 2D NMR Assignments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
Without experimental data, precise chemical shifts and coupling constants for this compound cannot be provided. However, a predictive analysis suggests the following:
¹H NMR: The spectrum would show signals for the ethyl group (a triplet and a quartet), the piperazine ring protons (complex multiplets), and the protons of the two NH groups (which may be broad and their position dependent on solvent and concentration).
¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon of the carbamate, the two carbons of the ethyl group, and the carbons of the piperazine ring. The symmetry of the piperazine ring will influence the number of distinct carbon signals.
2D NMR:
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the CH₂ and CH₃ protons of the ethyl group and among the protons of the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (over two to three bonds), which would be crucial for confirming the connectivity of the ethyl carbamate group to the piperazine nitrogen.
The following table provides predicted ¹H and ¹³C NMR chemical shift ranges:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (Ethyl) | ~1.2 | ~15 |
| CH₂ (Ethyl) | ~4.1 | ~61 |
| C=O (Carbamate) | - | ~156 |
| Piperazine CH₂ | 2.5 - 3.5 | 45 - 55 |
| NH (Carbamate) | Variable | - |
| NH₂ (Amine) | Variable | - |
This table contains estimated values based on analogous structures.
Dynamic NMR Studies for Rotational Barriers or Conformational Exchange
Dynamic NMR studies could provide insight into conformational processes such as the ring inversion of the piperazine chair and rotation around the C-N bond of the carbamate. Such studies would involve recording NMR spectra at different temperatures to observe changes in the line shapes of the signals, which can be used to calculate the energy barriers for these processes. For similar N-substituted piperazines, dynamic processes are often observed by NMR.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) or electrospray ionization (ESI) would likely be used.
The fragmentation of piperazine derivatives is well-documented and often involves cleavage of the ring or loss of substituents. Key fragmentation pathways for this compound would be expected to include:
Loss of the ethyl group from the carbamate moiety.
Loss of the ethoxy group .
Decarboxylation (loss of CO₂).
Cleavage of the piperazine ring , leading to characteristic fragment ions.
Loss of the amino group .
A potential fragmentation pattern is outlined in the table below:
| m/z Value | Possible Fragment | Fragmentation Pathway |
| [M]+ | Molecular Ion | - |
| [M - 29]+ | [M - C₂H₅]+ | Loss of ethyl radical |
| [M - 45]+ | [M - OC₂H₅]+ | Loss of ethoxy radical |
| [M - 44]+ | [M - CO₂]+ | Loss of carbon dioxide |
| [M - 73]+ | [M - COOC₂H₅]+ | Loss of the ethyl carboxylate group |
| Various | Piperazine ring fragments | Ring cleavage |
This table represents plausible fragmentation pathways. The actual mass spectrum would be required for confirmation.
High-Resolution Mass Spectrometry for Elemental Composition Validation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a novel compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass. For this compound (molecular formula: C₇H₁₆N₄O₂), HRMS would be used to verify the presence and number of carbon, hydrogen, nitrogen, and oxygen atoms by comparing the experimentally measured exact mass with the theoretically calculated mass. However, no published HRMS data specifically for this compound could be located.
Ion Fragmentation Mechanisms and Structural Inference
Tandem mass spectrometry (MS/MS) is employed to deduce the structural arrangement of a molecule. In this technique, the parent ion of this compound would be isolated and fragmented through collision-induced dissociation. The resulting fragment ions provide a roadmap of the molecule's connectivity.
Studies on related piperazine analogues show common fragmentation patterns, often involving the cleavage of C-N bonds within the piperazine ring or between the ring and its substituents. xml-journal.netresearchgate.net For instance, the fragmentation of piperazine designer drugs often reveals characteristic losses related to the substituents on the nitrogen atoms. researchgate.net In the case of this compound, one could hypothesize potential fragmentation pathways, such as the loss of the ethyl carbamate group or cleavage of the piperazine ring. However, without experimental MS/MS spectra, the specific fragmentation mechanism, the relative abundance of fragment ions, and the definitive structural inferences remain undetermined.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
Had crystallographic data been available, it would reveal how molecules of this compound arrange themselves in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The presence of amine (-NH₂) and carbamate (-NHCOO-) groups suggests a high potential for hydrogen bonding, which would likely play a dominant role in the crystal packing. Analysis of crystal structures of other N,N'-disubstituted piperazines has shown the importance of multiple intermolecular non-bonding interactions in their solid-state arrangements. researchgate.net
Conformational Analysis in the Crystalline State
The piperazine ring typically adopts a chair conformation to minimize steric strain. However, substituents can influence this, and in some cases, a twist-boat conformation has been observed. rsc.org X-ray crystallography would definitively establish the conformation of the piperazine ring in this compound, as well as the orientation of the ethyl carbamate and amino substituents. This information is crucial for understanding the molecule's shape and potential interactions with other molecules. Studies on piperazine-containing ligands have sometimes indicated a preference for a boat conformation upon coordination with a metal ion. nih.gov Without experimental data, the specific solid-state conformation of the title compound is unknown.
Computational and Theoretical Investigations of Ethyl 4 Aminopiperazin 1 Yl Carbamate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net By employing DFT, researchers can accurately predict various molecular properties, providing a theoretical framework to complement experimental findings. For ethyl (4-aminopiperazin-1-yl)carbamate, DFT calculations offer a detailed picture of its geometry, molecular orbitals, and electrostatic potential.
Geometry Optimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like this compound, which contains a piperazine (B1678402) ring and a carbamate (B1207046) side chain, multiple conformations may exist.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| Chair 1 (equatorial amino) | B3LYP/6-31G(d) | 0.00 |
| Chair 2 (axial amino) | B3LYP/6-31G(d) | 1.52 |
Note: Data in this table is illustrative and based on typical computational results for similar heterocyclic compounds.
Molecular Orbital Analysis (HOMO-LUMO Energies and Contributions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. dntb.gov.uamaterialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. mdpi.comresearchgate.net
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the amino groups and the piperazine ring nitrogen atoms, which have lone pairs of electrons. materialsciencejournal.org The LUMO, on the other hand, is likely to be distributed over the carbamate group, particularly the carbonyl (C=O) moiety, which can act as an electron acceptor. materialsciencejournal.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited electronically. mdpi.com
Table 2: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -6.25 | N (amino), N (piperazine) |
| LUMO | -0.89 | C=O (carbamate) |
Note: Data in this table is illustrative and based on typical computational results for similar organic molecules.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. nih.gov
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative oxygen and nitrogen atoms, indicating areas that are rich in electrons and prone to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms, particularly those of the amino group and the N-H of the carbamate, signifying electron-deficient areas that are attractive to nucleophiles. researchgate.net This visual representation of the molecule's electronic landscape is instrumental in predicting its intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net This method allows for the investigation of charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals.
For this compound, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pairs into adjacent antibonding orbitals. For instance, the interaction between the lone pair of the piperazine nitrogen and the antibonding orbital of the carbonyl group in the carbamate moiety can be analyzed to understand the resonance stabilization within the molecule. The analysis also provides information on the hybridization of the atoms, which is linked to the molecule's geometry and bonding characteristics.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. By modeling the reaction pathway, it is possible to identify transition states, intermediates, and calculate the energy barriers associated with the reaction.
Transition State Identification and Energy Barrier Calculations
For reactions involving this compound, such as its formation or decomposition, computational methods can be used to map out the entire reaction coordinate. The formation of the carbamate, for example, could proceed through the reaction of an amino-piperazine derivative with an ethyl chloroformate. Computational modeling can identify the transition state structure for this nucleophilic substitution reaction and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur.
Similarly, the decomposition of the carbamate can be studied. For instance, thermal decomposition might proceed via a concerted elimination mechanism, as has been studied for other carbamates. researchgate.net In such a study, a cyclic transition state is often identified, and the associated energy barrier determines the reaction rate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. researchgate.net These computational insights are vital for understanding the reactivity and stability of this compound under various conditions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Solvation Effects on Reaction Pathways
The reactivity of this compound in solution is expected to be significantly influenced by the surrounding solvent molecules. Solvation can affect reaction pathways by stabilizing or destabilizing reactants, transition states, and products to varying degrees. Computational studies on simpler amines and carbamates have demonstrated the importance of both explicit and implicit solvation models in accurately predicting reaction kinetics and thermodynamics.
For a molecule like this compound, which possesses multiple hydrogen bond donors (the amino and carbamate N-H groups) and acceptors (the carbamate carbonyl oxygen and the nitrogen atoms of the piperazine ring), protic solvents such as water or alcohols would engage in strong hydrogen bonding interactions. These interactions can:
Stabilize the ground state: Hydrogen bonding to the lone pairs of the nitrogen and oxygen atoms can lower the ground state energy of the molecule, potentially increasing the activation energy for certain reactions.
Influence reaction mechanisms: For reactions involving proton transfer, solvent molecules can act as proton relays, facilitating the reaction through a lower energy pathway. For instance, in hydrolysis of the carbamate group, water molecules can actively participate in the transition state.
Alter nucleophilicity and basicity: The solvation shell around the amino group and the piperazine nitrogens will modulate their nucleophilicity and basicity compared to the gas phase.
Theoretical investigations on the microsolvation of ethyl carbamate have shown that water molecules form cyclic hydrogen-bonding networks with the amide group. rsc.orgresearchgate.net Similar effects would be anticipated for this compound, with the additional complexity of the piperazine ring and the primary amino group providing further sites for solvent interaction. Quantum chemical studies on piperazine derivatives, often in the context of CO2 capture, have highlighted the crucial role of solvation in determining the pKa values and the stability of carbamate intermediates. researchgate.net
Table 1: Potential Solvation Effects on Functional Groups of this compound
| Functional Group | Potential Solvation Effects in Protic Solvents | Impact on Reactivity |
|---|---|---|
| Primary Amino Group (-NH2) | Strong hydrogen bonding with solvent molecules. | Modulation of basicity and nucleophilicity. |
| Piperazine Ring Nitrogens | Hydrogen bonding, influencing the conformational equilibrium of the ring. | Affects the availability of lone pairs for reactions. |
| Carbamate Group (-NHCOO-) | Hydrogen bonding at both the N-H and C=O moieties. | Stabilization of the planar structure and influence on susceptibility to hydrolysis. |
QSAR Descriptors and Predictive Modeling (excluding biological activity predictions)
Quantitative Structure-Activity Relationship (QSAR) models use calculated molecular descriptors to predict various properties of chemicals. While often used for biological activity, these descriptors can also predict physicochemical properties. For this compound, a range of descriptors could be calculated using computational software to build predictive models for properties like solubility, boiling point, or partitioning behavior.
These descriptors are typically categorized as:
Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).
Topological (2D): Derived from the 2D representation of the molecule, describing connectivity (e.g., connectivity indices, Wiener index).
Geometrical (3D): Requiring 3D coordinates of the atoms (e.g., molecular surface area, volume, moments of inertia).
Quantum Chemical: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment, partial charges). nih.govresearchgate.net
For this compound, quantum chemical descriptors would be particularly informative. For instance, the distribution of partial charges across the molecule would indicate the most likely sites for electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its chemical reactivity and kinetic stability.
Table 2: Examples of Calculable QSAR Descriptors for this compound
| Descriptor Class | Example Descriptor | Predicted Physicochemical Property |
|---|---|---|
| Constitutional | Molecular Weight | Related to volatility and diffusion rates. |
| Topological | Topological Polar Surface Area (TPSA) | Predictive of membrane permeability and solubility. |
| Geometrical | Solvent Accessible Surface Area (SASA) | Correlates with solubility and interaction potential. |
| Quantum Chemical | Dipole Moment | Influences intermolecular interactions and solubility in polar solvents. |
| Quantum Chemical | HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |
Molecular Dynamics Simulations for Conformational Flexibility in Solution
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution, providing insights into their conformational flexibility. nih.gov For this compound, MD simulations could reveal the accessible conformations of the piperazine ring, the orientation of the ethyl carbamate side chain, and the rotational freedom of the terminal amino group.
The piperazine ring typically exists in a chair conformation, but ring flipping to an alternative chair or boat/twist-boat conformations is possible. The substituents on the nitrogen atoms can adopt either axial or equatorial positions, with the equatorial position generally being more stable for steric reasons. MD simulations could quantify the energy barriers between these conformations and the preferred orientation of the substituents in a given solvent.
The carbamate functional group itself has conformational preferences. The amide bond within the carbamate can exist in syn and anti conformations, with a rotational barrier that can be influenced by the solvent and adjacent chemical groups. nih.gov Studies on other carbamates have shown that the anti rotamer is often favored. nih.gov
An MD simulation of this compound in a solvent box (e.g., water) would involve:
Defining a force field to describe the intramolecular and intermolecular interactions.
Simulating the movement of all atoms over time by solving Newton's equations of motion.
Analyzing the resulting trajectory to identify dominant conformations, hydrogen bonding patterns with the solvent, and the timescale of conformational changes.
Such simulations would provide a detailed picture of how the molecule behaves in a realistic solution environment, which is crucial for understanding its reactivity and interactions.
Ethyl 4 Aminopiperazin 1 Yl Carbamate As a Synthetic Building Block and Precursor
Role in the Construction of Complex Heterocyclic Systems
The inherent functionality of Ethyl (4-aminopiperazin-1-yl)carbamate makes it an ideal starting material for the synthesis of intricate heterocyclic structures. The presence of a nucleophilic primary amine and a latent secondary amine within the piperazine (B1678402) ring allows for sequential and regioselective reactions to build fused and polycyclic systems.
Synthesis of Fused Ring Systems Containing Piperazine
The dual nucleophilicity of the piperazine moiety in this compound can be strategically exploited to construct fused heterocyclic systems. The primary amino group offers a reactive handle for initial condensation or cyclization reactions, while the carbamate-protected nitrogen can be deprotected and engaged in subsequent ring-forming steps.
One notable application is in the synthesis of pyrazino[1,2-a]indoles, a class of compounds with significant interest in medicinal chemistry. nih.govnih.govencyclopedia.pub The synthesis of such fused systems often involves the initial reaction of a substituted indole (B1671886) with a bifunctional component that can form the pyrazine (B50134) ring. This compound can serve as a precursor to the requisite aminopiperazine fragment in these syntheses. For instance, the primary amine can be reacted with a suitable indole derivative, followed by an intramolecular cyclization to form the fused pyrazinoindole core.
Furthermore, this building block is a potential precursor for the synthesis of triazolo-piperazine fused systems. The reaction of the primary amino group with reagents capable of forming a triazole ring, such as through diazotization and subsequent cyclization, can lead to the formation of these important heterocyclic scaffolds. anu.edu.au The general strategy involves the reaction of a hydrazine (B178648) derivative with an orthoester, a pathway that could be adapted for derivatives of this compound.
A representative reaction scheme for the potential synthesis of a fused piperazine system is shown below:
| Reactant 1 | Reactant 2 | Fused Product | Reaction Type |
| This compound derivative | 2-formyl-1H-indole-1-acetonitrile | Pyrazino[1,2-a]indole derivative | Pictet-Spengler reaction |
| This compound derivative | Orthoformate and Sodium Azide | Triazolo-piperazine derivative | Cyclization |
Incorporation into Macrocyclic Structures
Macrocyclic compounds are of great interest due to their unique structural and functional properties. The synthesis of nitrogen-containing macrocycles often relies on the reaction of diamines with dialdehydes or diacyl chlorides. semanticscholar.org this compound, after suitable modification to introduce a second reactive site, can be a key component in the formation of such macrocyclic structures.
The general approach involves the functionalization of the primary amino group to introduce a linker arm with a terminal reactive group. This modified piperazine derivative can then undergo a high-dilution cyclization reaction with a complementary bifunctional molecule to yield the desired macrocycle. The carbamate (B1207046) group can be retained as a protecting group during the macrocyclization and later removed to allow for further functionalization of the macrocyclic framework.
Scaffold for Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that are widely used to generate peptide-like scaffolds. nih.govresearchgate.netnih.gov
This compound is a suitable amine component for the Ugi four-component reaction (U-4CR). In a typical Ugi reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. The primary amino group of this compound can participate in this reaction, leading to the formation of a highly functionalized product incorporating the piperazine moiety. The resulting Ugi product can be further elaborated by leveraging the carbamate-protected nitrogen and the other functional groups introduced during the MCR.
| MCR Type | Components | Product Class |
| Ugi 4-Component Reaction | This compound, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino amides |
| Passerini 3-Component Reaction | Derivative of this compound (as isocyanide), Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy carboxamides |
Precursor for Advanced Organic Materials
The development of advanced organic materials with tailored properties is a rapidly growing field of research. Amine-functionalized molecules are often used as monomers or building blocks for the synthesis of polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org
This compound, with its two distinct nitrogen atoms, presents opportunities for incorporation into polymeric structures. The primary amine can be used for polymerization reactions, such as polycondensation with diacyl chlorides or polyaddition with diisocyanates, to form polyamides or polyureas, respectively. The piperazine ring would then be incorporated into the polymer backbone, potentially influencing the material's physical and chemical properties.
In the realm of MOFs, metal carbamates have been explored as precursors for their synthesis. rsc.org While not a direct application of the title compound, derivatives of this compound could be designed to act as organic linkers for the construction of novel MOFs. The piperazine core could provide a rigid and well-defined geometry, while the functional groups could be tailored for specific metal coordination and framework topologies.
Applications in Ligand Design and Coordination Chemistry
The nitrogen atoms of the piperazine ring, along with the primary amino group, make this compound and its derivatives excellent candidates for ligand design in coordination chemistry. These ligands can coordinate to a variety of metal ions to form stable complexes with interesting structural and electronic properties.
A common strategy for creating potent ligands is to synthesize Schiff bases through the condensation of a primary amine with an aldehyde or ketone. researchgate.netmdpi.comnih.gov The primary amino group of this compound can readily undergo this reaction with a wide range of carbonyl compounds to produce Schiff base ligands. These ligands can then be used to form complexes with transition metals such as cobalt, nickel, copper, and zinc. The resulting metal complexes can exhibit diverse coordination geometries, including octahedral and square-planar, depending on the metal ion and the specific Schiff base ligand. semanticscholar.org
The carbamate group can also play a role in the coordination chemistry of these ligands. It can either remain as a non-coordinating group or, under certain conditions, be hydrolyzed to reveal the secondary amine, which can then participate in metal binding. This provides a route to polynuclear or higher-coordinate metal complexes.
| Ligand Type | Metal Ions | Potential Coordination Geometry |
| Schiff Base Derivatives | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral, Square-planar |
| Aminocarboxylate Derivatives | Lanthanides, Transition Metals | Varies |
Future Research Directions and Emerging Methodologies
Development of Novel and Efficient Synthetic Routes
The synthesis of piperazine (B1678402) derivatives is a well-established area of organic chemistry, with numerous methods reported for the creation of this versatile heterocyclic scaffold. google.comscielo.brtandfonline.comrsc.orgnih.gov Future research into Ethyl (4-aminopiperazin-1-yl)carbamate would necessitate the development of a bespoke synthetic pathway. Key considerations would include the strategic introduction of the amino and ethyl carbamate (B1207046) functionalities onto the piperazine ring.
Potential synthetic strategies could involve:
Multistep Synthesis: A plausible route could begin with a protected piperazine, allowing for the selective functionalization of the nitrogen atoms. One nitrogen could be derivatized with an amino group (or a precursor that can be converted to an amino group), while the other is reacted to form the ethyl carbamate moiety. nih.govorganic-chemistry.orgnih.gov
Catalytic Methods: Modern catalytic systems, including those based on transition metals, could offer efficient and selective ways to construct the target molecule, potentially reducing the number of synthetic steps and improving atom economy. nih.gov
A data table outlining potential starting materials and reagents for a hypothetical synthesis is presented below.
| Starting Material | Reagent | Potential Intermediate |
| Piperazine | Di-tert-butyl dicarbonate | tert-butyl piperazine-1-carboxylate |
| 1-Boc-piperazine | 1. Nitrating agent 2. Reducing agent | 4-amino-1-Boc-piperazine |
| 4-Amino-1-Boc-piperazine | Ethyl chloroformate | tert-butyl 4-((ethoxycarbonyl)amino)piperazine-1-carboxylate |
Exploration of Underutilized Reactivity Pathways
The piperazine ring, with its two nitrogen atoms, offers a rich landscape for chemical transformations. rsc.orgacs.org Future research could explore less common reactions to either synthesize or further functionalize this compound. This might include:
Ring-opening and Ring-closing Reactions: Investigating the stability of the piperazine ring under various conditions could reveal novel rearrangement or ring-contraction pathways, leading to the formation of unexpected and potentially useful new scaffolds. acs.org
Oxidative and Reductive Chemistry: Probing the behavior of the compound under oxidative or reductive conditions could uncover new functionalization handles or degradation pathways, providing insights into its chemical stability.
Photocatalysis and Electrochemistry: These modern synthetic techniques can enable transformations that are difficult to achieve through traditional thermal methods, offering new avenues for derivatization.
Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions
To fully understand the synthesis of this compound, real-time monitoring of the reaction progress would be invaluable. Advanced spectroscopic techniques can provide detailed mechanistic and kinetic information. numberanalytics.comperkinelmer.commdpi.comspectroscopyonline.com
| Spectroscopic Technique | Information Gained |
| In-situ FTIR Spectroscopy | Monitors the appearance of product bands and disappearance of reactant bands, providing real-time kinetic data. perkinelmer.com |
| Process NMR Spectroscopy | Allows for the quantitative tracking of multiple species in the reaction mixture simultaneously. |
| Raman Spectroscopy | Can be particularly useful for monitoring reactions in heterogeneous mixtures or in the presence of strong infrared absorbers. mdpi.com |
| Mass Spectrometry | Hyphenated techniques like LC-MS can be used to identify intermediates and byproducts in the reaction mixture. fiveable.me |
These techniques would be instrumental in optimizing reaction conditions such as temperature, concentration, and catalyst loading to maximize yield and purity.
Integration of Machine Learning in Predictive Synthesis and Reactivity
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes by analyzing vast databases of known chemical reactions. pharmafeatures.com
Reaction Outcome Prediction: ML models can predict the likely products and yields of a reaction based on the starting materials and conditions, saving valuable experimental time and resources. saiwa.aivapourtec.com
Property Prediction: Algorithms can estimate various physicochemical properties of the target molecule before it is even synthesized, aiding in the design of compounds with desired characteristics.
Design of Next-Generation Analogues for Chemical Probes
Once a reliable synthesis of this compound is established, the design and synthesis of next-generation analogues could be pursued to develop chemical probes. The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. researchgate.netnih.govrsc.org
By systematically modifying the structure of this compound, researchers could create a library of related compounds. For instance, the ethyl group of the carbamate could be replaced with other alkyl or aryl groups, and the amino group could be further functionalized. These analogues could then be used to explore structure-activity relationships, a fundamental concept in the development of new chemical tools.
Q & A
Q. What are the established synthesis protocols for Ethyl (4-aminopiperazin-1-yl)carbamate, and how can reaction conditions be optimized for high purity?
this compound is typically synthesized via carbamate-amine coupling reactions. Key steps include:
- Reagent Selection : Use ethyl chloroformate or ethyl carbamate as the carbamoylating agent, reacting with 4-aminopiperazine under anhydrous conditions.
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while ethyl acetate improves solubility and reduces side reactions .
- Temperature Control : Maintain temperatures between 0–25°C to prevent thermal degradation. Microwave-assisted synthesis (e.g., 50–100 W, 10–30 min) can improve yield and purity .
- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures ensures ≥95% purity.
Q. Which analytical techniques are most reliable for characterizing this compound, and what validation parameters ensure accuracy?
- GC-MS : Preferred for quantification due to high sensitivity (detection limit: 10 µg/L). Use isotopically labeled internal standards (e.g., d5-ethyl carbamate) to correct for matrix effects. Intra-day precision should achieve RSD <7% .
- HPLC with Fluorescence Detection : Pre-column derivatization with 9-xanthydrol enables quantification in complex matrices (e.g., biological samples) with RSD <1% for peak area .
- NMR and FTIR : Confirm structural integrity via characteristic peaks (e.g., carbamate C=O stretch at ~1700 cm⁻¹ in FTIR; piperazine ring protons at δ 2.5–3.5 ppm in ¹H NMR) .
Advanced Research Questions
Q. How does the metabolic activation of this compound contribute to its genotoxic potential, and what are the key intermediates involved?
- Metabolic Pathway : CYP2E1 oxidizes the compound to vinyl carbamate, a reactive electrophile that forms DNA adducts (e.g., 1,N⁶-ethenoadenosine). This adduct disrupts base pairing, leading to mutations .
- Key Intermediates :
- Experimental Validation : Use radiolabeled [³H]-ethyl carbamate in murine models to quantify DNA adducts in liver and lung tissues via scintillation counting .
Q. What experimental strategies can resolve contradictions in reported carcinogenic potencies of Ethyl carbamate derivatives across different model systems?
- Dose-Response Analysis : Compare adduct formation at low (10–100 µg/kg) vs. high (750–1000 µg/kg) doses in vivo. Lower doses show linear DNA binding in liver, while higher doses saturate detoxification pathways .
- Species-Specific Metabolism : Human liver microsomes exhibit 3x slower CYP2E1-mediated activation than murine models, explaining reduced carcinogenicity in epidemiological studies .
- Synergistic Effects : Co-administer ethanol (5% in drinking water) to inhibit adduct formation, clarifying mechanistic differences in carcinogen classification (IARC Group 2B vs. NTP "reasonably anticipated") .
Q. How does the 4-aminopiperazine moiety influence the biological activity of this compound compared to simpler carbamates?
- Structural Advantages :
- Solubility : The piperazine ring enhances water solubility (~2x higher than ethyl carbamate), improving bioavailability .
- Target Binding : The amine group facilitates hydrogen bonding with proteins (e.g., kinase ATP-binding pockets), increasing inhibitory potency in cancer cell lines .
- Comparative Data :
| Compound | Structural Feature | IC₅₀ (Cancer Cell Lines) |
|---|---|---|
| Ethyl Carbamate | Simple carbamate | >500 µM |
| This compound | Piperazine + carbamate | 50–100 µM |
Data derived from in vitro assays using MCF-7 and HepG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
